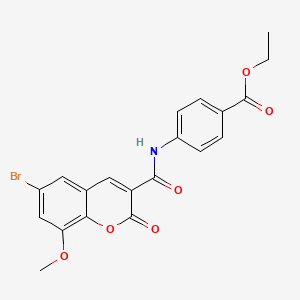
3-(4-phenoxyphenoxy)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenoxyphenoxy)propanoic acid is a compound with the molecular weight of 242.27 . It is a solid substance stored in dry room temperature .
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, and reduction of methyl propanoate using sodium and ethylene glycol as a solvent to yield propanol . The yield of methyl propanoate from the esterification process is 75%, and the yield of propanol from the reduction process is 77% .Molecular Structure Analysis
The molecular structure of 3-(4-phenoxyphenoxy)propanoic acid is represented by the linear formula C15H14O3 . The InChI code for this compound is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .Physical And Chemical Properties Analysis
3-(4-phenoxyphenoxy)propanoic acid is a solid substance .Wissenschaftliche Forschungsanwendungen
Herbicide Activity
PPP derivatives exhibit selective herbicidal activity against monocotyledonous species. Despite their structural similarity to broad-leaf herbicides like dichlorprop and mecoprop, PPPs specifically target grassy weeds. Researchers have explored their effectiveness in weed control, especially in agricultural settings .
Chemical Synthesis and Derivatives
PPP serves as a versatile starting point for chemical synthesis. Scientists have investigated various modifications to its structure, leading to different derivatives. These include:
- Commercial Products : Notable examples include 2-[4-(2,4-dichlorophenoxy)-phenoxy]-propionic acid methyl ester and 2-[4-(3,5-dichloropyridyl-2-oxy)-phenoxy]-propionic acid sodium salt .
Quantitative Structure-Activity Relationship (QSAR) Studies
Researchers have explored the relationship between PPP structure and its biological activity. Quantitative models help predict herbicidal efficacy based on specific structural features. Stereoisomers and variations in substituents contribute to these correlations .
Antimicrobial Investigations
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid , a close relative of PPP, have been studied for their antimicrobial properties. Researchers characterized their activity against bacteria and fungi, establishing structure-activity relationships (SAR). In silico ADME (absorption, distribution, metabolism, and excretion) assessments further enhance our understanding of their potential .
Platform Chemical: 3-Hydroxypropionic Acid (3-HP)
PPP derivatives can serve as precursors for 3-hydroxypropionic acid (3-HP). This compound has applications in biodegradable plastics (poly-3-hydroxypropionate) and other green chemistry processes. Researchers explore microbial synthesis routes to produce 3-HP from renewable substrates .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
3-(4-phenoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYPRQSNVNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenoxyphenoxy)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

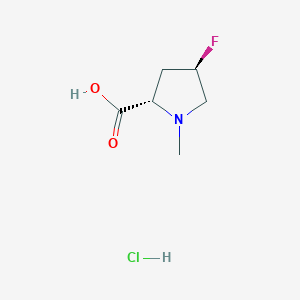
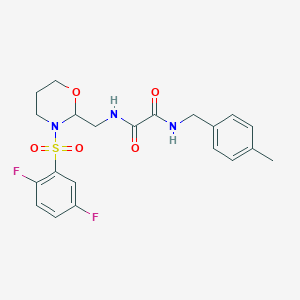
![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)
![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)

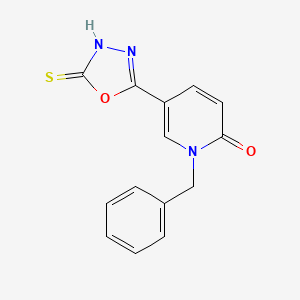

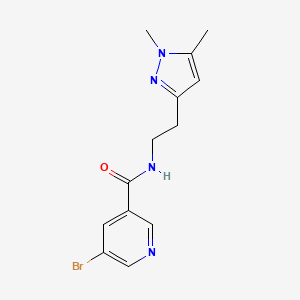
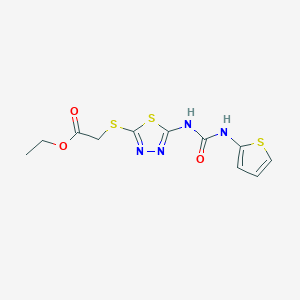
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
